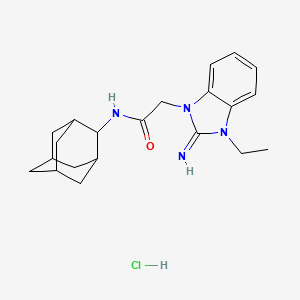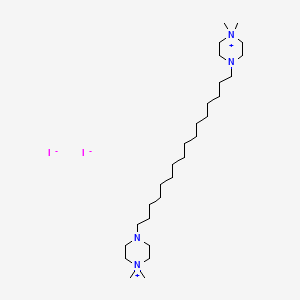
5-Cyclopropylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylcytosine is a synthetic derivative of cytosine, a pyrimidine base found in nucleic acids. The compound has a molecular formula of C7H9N3O and a molecular weight of 151.1659 g/mol . It is characterized by the presence of a cyclopropyl group attached to the fifth carbon of the cytosine ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyclopropylcytosine can be synthesized through a Pd(0)-catalyzed coupling reaction. This method involves the reaction of 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine or 5-bromo-2,4-O,N-bis-trimethylsilylcytosine with tributylstannylcyclopropane . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere, often under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted cytosine analogs.
Scientific Research Applications
5-Cyclopropylcytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on nucleic acid structure and function, particularly in the context of DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs used in chemotherapy.
Mechanism of Action
The mechanism of action of 5-cyclopropylcytosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopropyl group may cause steric hindrance, affecting the binding of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of nucleic acid replication and transcription, ultimately resulting in cell death or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.
5-Methylcytosine: A naturally occurring modified base found in DNA, involved in gene regulation.
5-Bromocytosine: A brominated derivative used in biochemical research.
Uniqueness
5-Cyclopropylcytosine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable tool for studying the effects of such modifications on nucleic acid structure and function, as well as for developing new therapeutic agents .
Properties
CAS No. |
137937-76-9 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-amino-5-cyclopropyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O/c8-6-5(4-1-2-4)3-9-7(11)10-6/h3-4H,1-2H2,(H3,8,9,10,11) |
InChI Key |
RIEBEZXLKZFKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



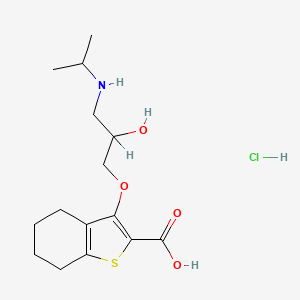
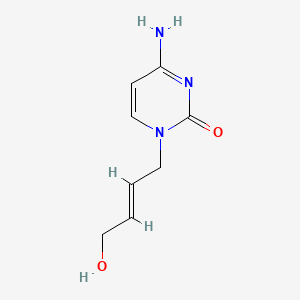

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

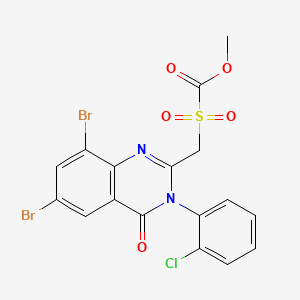
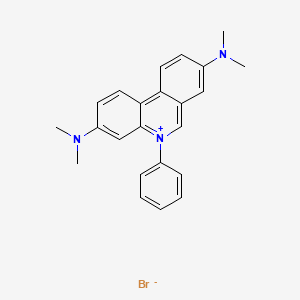

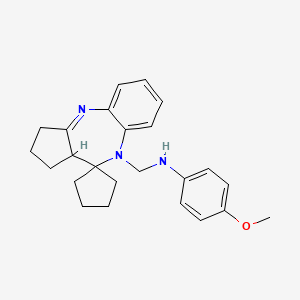
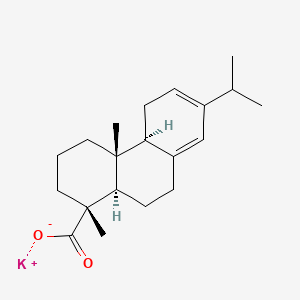
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
